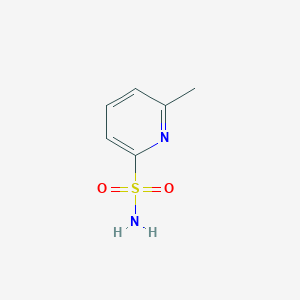

6-Methylpyridine-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQJVNFFBMYTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356083 | |

| Record name | 6-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-76-3 | |

| Record name | 6-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylpyridine-2-sulfonamide: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and incorporating the versatile sulfonamide functional group, this compound presents a unique combination of chemical properties. The sulfonamide moiety is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The strategic placement of a methyl group on the pyridine ring further modulates its electronic and steric characteristics, potentially influencing its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data, theoretical predictions, and expert analysis, designed to facilitate a deeper understanding of this compound's potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and interaction with biological systems.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Pyridinesulfonamide, 6-methyl- | [3] |

| CAS Number | 65938-76-3 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [3][4] |

| Molecular Weight | 172.21 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | N/A |

Molecular Structure

The foundational step in understanding the properties of this compound is the visualization of its molecular architecture.

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Notes and Rationale |

| Melting Point | 110-130 °C | Based on related sulfonamides and pyridine derivatives. For example, 2-amino-6-methylpyridine has a melting point of 40-44 °C.[5] The larger sulfonamide group would be expected to increase the melting point. |

| Boiling Point | > 300 °C | High boiling point is expected due to the polar sulfonamide group and potential for hydrogen bonding. The related 6-methylpyridine-3-sulfonamide has a reported boiling point of 341.9 °C, although this may be a predicted value.[6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | The pyridine nitrogen and sulfonamide group can participate in hydrogen bonding, suggesting some water solubility. A related carboxamide is soluble in water and alcohols.[7] However, the overall molecule has significant nonpolar character. |

| pKa (Sulfonamide N-H) | 9-11 | The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring. This range is typical for many aryl sulfonamides. |

| pKa (Pyridinium ion) | 2-3 | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing sulfonamide group at the 2-position. For comparison, the pKa of 2-methylpyridine is 5.96.[8] The predicted pKa of the highly acidic 6-methylpyridine-2-sulfonic acid is -2.85.[9] |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for sulfonamide formation. A common and reliable strategy involves the reaction of a sulfonyl chloride with an amine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for the synthesis of sulfonamides from sulfonyl chlorides.[10]

Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl Chloride

-

To a stirred suspension of 6-methylpyridine-2-sulfonic acid (1 equivalent) in a suitable inert solvent such as dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone.

-

Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% solution) dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyridine ring and the sulfonamide group.

-

Nucleophilicity of the Sulfonamide Nitrogen: The sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation.[11][12]

-

Electrophilicity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The positions on the ring are susceptible to attack by strong nucleophiles.

-

Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or condensation reactions under specific conditions.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. While experimental spectra for this compound are not widely published, a detailed prediction of its spectral features can be made based on the analysis of related compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the sulfonamide protons, and the aromatic protons on the pyridine ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | The methyl group is attached to the pyridine ring. Similar methyl groups in 2-amino-6-methylpyridine appear around 2.3-2.4 ppm.[13] |

| NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | N/A | The chemical shift of sulfonamide protons can vary depending on the solvent and concentration. This signal will exchange with D₂O. The proton of a sulfonamide –SO₂NH– group can manifest as a singlet peak between 8.78 and 10.15 ppm.[14] |

| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Coupled to H-4. |

| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~8.0, ~7.5 | Coupled to H-3 and H-5. |

| Pyridine H-5 | 7.3 - 7.5 | Doublet (d) | ~7.5 | Coupled to H-4. |

Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |

| Pyridine C-5 | 120 - 125 | Aromatic carbon adjacent to the methyl-substituted carbon. |

| Pyridine C-3 | 125 - 130 | Aromatic carbon. |

| Pyridine C-4 | 135 - 140 | Aromatic carbon. |

| Pyridine C-6 | 155 - 160 | Carbon bearing the methyl group. |

| Pyridine C-2 | 160 - 165 | Carbon attached to the electron-withdrawing sulfonamide group, expected to be the most downfield of the ring carbons. |

Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used. For comparison, the aromatic carbons in 2-methylpyridine appear between 121 and 158 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

| N-H (Sulfonamide) | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=N, C=C (Pyridine) | 1600 - 1450 | Ring Stretching |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching |

Note: The S=O stretching vibrations are typically strong and sharp, making them excellent diagnostic peaks for the presence of a sulfonamide group.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 172.

-

Major Fragmentation Pathways:

-

Loss of SO₂ (m/z = 108): A common fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide.[15]

-

Cleavage of the C-S bond (m/z = 92): This would result in the formation of the 6-methylpyridin-2-yl radical cation.

-

Cleavage of the S-N bond (m/z = 78): This would lead to the formation of the 6-methylpyridine radical cation.

-

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors.[2] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[16][17] The pyridine ring system in this compound can be further functionalized to enhance binding affinity and selectivity for different CA isoforms.

Caption: Proposed inhibition of carbonic anhydrase by a sulfonamide.

Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyridine scaffold of this compound could be modified to enhance its antibacterial spectrum and potency.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling pyridine derivatives and sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. Its combination of a pyridine core and a sulfonamide functional group provides a versatile platform for the design of novel bioactive molecules. This technical guide has synthesized the available information and provided expert predictions to offer a comprehensive understanding of its physical and chemical properties. It is our hope that this document will serve as a valuable starting point for researchers and scientists interested in exploring the applications of this intriguing molecule.

References

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. 2021. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available from: [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. 2021. Available from: [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. 2003. Available from: [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate. 2025. Available from: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

-

Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. National Institutes of Health. Available from: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use[14]. ResearchGate. Available from: [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Available from: [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

6-methylpyridine-2-sulfonic Acid | C6H7NO3S | CID 2762882. PubChem. Available from: [Link]

-

2-methylpyridine. mVOC 4.0. Available from: [Link]

-

Nucleophiles and Electrophiles. Master Organic Chemistry. 2012. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. 2019. Available from: [Link]

-

Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. PubMed. 2015. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

-

FTIR spectra of 6‐MePyAld and Zn (II) complex. ResearchGate. Available from: [Link]

-

FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. MDPI. 2019. Available from: [Link]

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. ResearchGate. 2020. Available from: [Link]

-

This compound CAS#: 65938-76-3; ChemWhat Code: 1382. ChemWhat. Available from: [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. National Institutes of Health. Available from: [Link]

Sources

- 1. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. synchem.de [synchem.de]

- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 6. 34082-13-8 CAS MSDS (3-Pyridinesulfonamide,6-methyl-(8CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 6-methylpyridine-2-carboxamide | 63668-37-1 | NCA66837 [biosynth.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. 6-METHYLPYRIDINE-2-SULFONIC ACID | 18615-99-1 [amp.chemicalbook.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylpyridine-2-sulfonamide: A Key Building Block in Modern Drug Discovery

Introduction

The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to some of the most impactful therapeutics of the last century.[1][2][3] From the first sulfa antibiotics that revolutionized the treatment of bacterial infections to modern drugs targeting cancer, viral diseases, and inflammatory conditions, the versatility of the sulfonamide moiety is unparalleled.[2][4][5] These compounds are not only recognized for their broad spectrum of biological activities but also for their favorable physicochemical properties, often serving as bioisosteres for carboxylic acids and amides, which can lead to improved bioavailability and metabolic stability.[6]

This guide focuses on a specific, high-value heterocyclic building block: 6-Methylpyridine-2-sulfonamide (CAS No. 65938-76-3). The incorporation of a pyridine ring, a common motif in pharmaceuticals, introduces unique electronic properties and potential hydrogen bonding interactions, making this compound a particularly attractive starting point for library synthesis and lead optimization campaigns. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of this molecule is critical for leveraging its full potential in the quest for novel therapeutic agents.

Core Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is the foundation of all subsequent experimental design. This compound is a solid at room temperature, and its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65938-76-3 | [7][8][9] |

| Molecular Formula | C₆H₈N₂O₂S | [7][9] |

| Molecular Weight | 172.21 g/mol | [7][9] |

| Synonyms | 6-methyl-pyridine-2-sulfonic acid amide | [9] |

| Purity | Typically ≥95% | [7] |

| MDL Number | MFCD01928496 | [7][10] |

Synthesis & Mechanistic Rationale

The synthesis of sulfonamides is a well-established field in organic chemistry. The most prevalent and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][11][12] This nucleophilic substitution reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][4]

Retrosynthetic Analysis & Proposed Pathway

The synthesis of this compound logically proceeds from its corresponding sulfonyl chloride, which in turn can be derived from the sulfonic acid or directly from the parent heterocycle.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol describes a common and effective laboratory-scale synthesis starting from 6-methylpyridine-2-sulfonic acid.[13][14]

Step 1: Conversion of Sulfonic Acid to Sulfonyl Chloride

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridine-2-sulfonic acid (1.0 eq).[13] In a fume hood, cautiously add phosphorus pentachloride (PCl₅) (1.5 eq) in portions. Causality: PCl₅ is a powerful chlorinating agent that effectively converts sulfonic acids to the more reactive sulfonyl chlorides.[12] The reaction is often exothermic and releases HCl gas, necessitating careful addition and proper ventilation.

-

Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This quenches the excess PCl₅ and precipitates the sulfonyl chloride product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-methylpyridine-2-sulfonyl chloride.

Step 2: Aminolysis to form the Sulfonamide

-

Reagents & Setup: Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) (3-5 eq) to the solution with vigorous stirring. Causality: The amine (ammonia) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[11] An ice bath is used to control the exothermicity of the reaction. An excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Isolation & Purification: If a precipitate forms, filter the solid. If not, transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic & Analytical Profile

Structural elucidation and purity assessment are non-negotiable for any compound intended for biological screening. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a robust prediction of its spectroscopic signatures.

-

¹H NMR (Proton NMR):

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.3-2.6 ppm.

-

Pyridine Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting doublet, triplet, or doublet of doublets splitting patterns characteristic of a trisubstituted pyridine ring.

-

Sulfonamide Protons (-NH₂): A broad singlet integrating to 2 protons, typically found downfield (δ 7.0-11.0 ppm), whose chemical shift is highly dependent on solvent and concentration.[15]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine in the sulfonamide group.[15]

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group: one for asymmetric stretching (~1330-1370 cm⁻¹) and one for symmetric stretching (~1140-1180 cm⁻¹).[15]

-

Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 172.21, with isotopic patterns corresponding to the presence of sulfur.

-

Role in Drug Discovery & Development

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The sulfonamide group can act as a zinc-binding group in metalloenzymes or as a versatile hydrogen bond donor and acceptor, while the pyridine ring can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[16]

Established & Emerging Therapeutic Targets

Sulfonamide-based drugs have demonstrated efficacy across a remarkable range of biological targets and disease states.[1][2]

Caption: Diverse therapeutic applications of the sulfonamide scaffold.

-

Antibacterial Agents: The classic mechanism involves mimicking p-aminobenzoic acid (PABA) to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][17][18] This bacteriostatic action halts bacterial growth and proliferation.[3]

-

Anticancer Agents: Pyridine-sulfonamide hybrids have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[19] Other sulfonamides target carbonic anhydrases, which are overexpressed in certain tumors and contribute to an acidic microenvironment that promotes cancer progression.[4][16]

-

Antiviral Activity: The 6-(indol-2-yl)pyridine-3-sulfonamide scaffold was optimized to identify potent, orally bioavailable inhibitors of the Hepatitis C Virus (HCV) NS4B protein, which is essential for viral replication.[20]

-

Anti-inflammatory & Other Roles: The sulfonamide moiety is present in COX-2 inhibitors, diuretics, and anticonvulsants, highlighting its remarkable chemical and biological versatility.[1][3]

The Strategic Advantage of the 6-Methylpyridine Moiety

The specific structure of this compound offers distinct advantages:

-

Defined Substitution Vectors: The pyridine ring provides clear vectors for chemical modification to explore structure-activity relationships (SAR).

-

Improved Pharmacokinetics: The pyridine nitrogen can be protonated at physiological pH, often improving aqueous solubility compared to more lipophilic analogues.[21]

-

Specific Interactions: The nitrogen atom can act as a hydrogen bond acceptor, providing a critical interaction point with target proteins.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are synthesized from standard safety data sheets (SDS).[22][23][24]

| Hazard Category | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[23][24] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[22][23] Avoid dust formation and inhalation.[22] Do not get in eyes, on skin, or on clothing.[23] Wash hands thoroughly after handling.[23] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[22] Store away from strong oxidizing agents and strong acids.[22] |

| First Aid (General) | Skin: Wash with plenty of soap and water.[23] Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting; call a physician.[23] |

Note: This is a summary. Always consult the full, up-to-date SDS from your supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its structure combines the proven therapeutic potential of the sulfonamide core with the favorable physicochemical properties of a pyridine ring. For drug discovery programs targeting a wide array of diseases—from bacterial infections to cancer and viral illnesses—this compound represents a validated and highly promising starting point. A thorough understanding of its synthesis, properties, and biological context empowers researchers to design and execute more effective discovery campaigns, ultimately accelerating the journey toward new and life-saving medicines.

References

-

The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). UCL. Retrieved January 5, 2026, from [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 5, 2026, from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 5, 2026, from [Link]

-

The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

This compound CAS#: 65938-76-3. (n.d.). ChemWhat. Retrieved January 5, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2020). MDPI. Retrieved January 5, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Preprints.org. Retrieved January 5, 2026, from [Link]

-

6-methylpyridine-2-sulfonic Acid | C6H7NO3S. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. (2025, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 5, 2026, from [Link]

-

Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019, October 17). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. (2013). PubMed. Retrieved January 5, 2026, from [Link]

-

Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. (n.d.). AccessPharmacy. Retrieved January 5, 2026, from [Link]

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. Retrieved January 5, 2026, from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Authorea. Retrieved January 5, 2026, from [Link]

-

6-methylpyridine-3-sulfonamide (C6H8N2O2S). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Modular Two-Step Route to Sulfondiimidamides. (2022, June 22). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

THE MODE OF ACTION OF SULFONAMIDES. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition. Retrieved January 5, 2026, from [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022, March 2). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. synchem.de [synchem.de]

- 8. arctomsci.com [arctomsci.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 65938-76-3|this compound|BLD Pharm [bldpharm.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. cbijournal.com [cbijournal.com]

- 13. 6-methylpyridine-2-sulfonic Acid | C6H7NO3S | CID 2762882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-METHYLPYRIDINE-2-SULFONIC ACID | 18615-99-1 [amp.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 18. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 19. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. fishersci.com [fishersci.com]

Molecular structure of 6-Methylpyridine-2-sulfonamide

An In-Depth Technical Guide to the Molecular Structure of 6-Methylpyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides a detailed examination of this compound, a heterocyclic compound of significant interest as a scaffold and building block in drug discovery. We will dissect its molecular architecture, explore rational synthesis pathways, detail methods for structural elucidation, and discuss the structure-activity relationships that confer its potential biological activities. This document serves as a technical resource for scientists engaged in the design and development of novel therapeutics leveraging the unique properties of the pyridylsulfonamide motif.

Molecular Architecture and Physicochemical Profile

This compound is a distinct organic molecule characterized by a pyridine ring functionalized with both a methyl group and a sulfonamide moiety. This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly relevant for its interaction with biological targets.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and increases the polarity and aqueous solubility of the molecule compared to its benzene analogue. Its presence significantly influences the electronic distribution within the ring, impacting reactivity and binding interactions.

-

Sulfonamide Group (-SO₂NH₂): This is the primary pharmacophore. It is a strong hydrogen bond donor and acceptor and is known to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases.[3] Furthermore, its structural similarity to p-aminobenzoic acid (PABA) is the basis for the antibacterial activity of sulfa drugs.[1][4][5]

-

Methyl Group (-CH₃): Positioned at the 6th carbon of the pyridine ring (ortho to the nitrogen), this group provides steric bulk. This can be crucial for orienting the molecule within a binding pocket, enhancing selectivity, and protecting the pyridine nitrogen from certain metabolic pathways.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [6] |

| Molecular Weight | 172.21 g/mol | [6] |

| CAS Number | 65938-76-3 | [6] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (typical commercial) | [6] |

Synthesis and Structural Verification

The synthesis of this compound requires a multi-step approach, as direct sulfonation of 2-picoline (6-methylpyridine) is challenging and typically yields the undesired 3-sulfonic acid isomer.[7] A more reliable and commonly employed pathway involves the construction of the sulfonamide from a suitable precursor.

Rational Synthesis Protocol

A logical synthetic route proceeds via the corresponding sulfonyl chloride intermediate:

-

Step 1: Oxidation to Sulfonic Acid: The synthesis often begins with the oxidation of 6-methyl-2-pyridinethiol. Strong oxidizing agents like hydrogen peroxide are used to convert the thiol group into a sulfonic acid, yielding 6-methylpyridine-2-sulfonic acid.[7]

-

Step 2: Formation of Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive 6-methylpyridine-2-sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride.[7][8]

-

Step 3: Amination to Sulfonamide: The final step is the reaction of the sulfonyl chloride intermediate with ammonia or an ammonia equivalent.[5] This nucleophilic substitution reaction forms the stable sulfonamide group, yielding the target compound, this compound.

Caption: Generalized synthetic pathway for this compound.

Structural Elucidation Workflow

Confirming the molecular structure of the synthesized compound is critical. A combination of spectroscopic and analytical techniques provides a self-validating system for verification.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methyl group, and distinct multiplets for the three aromatic protons on the pyridine ring, with coupling patterns confirming their relative positions. The sulfonamide protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR: Reveals the number of unique carbon atoms. Six distinct signals are expected: one for the methyl carbon and five for the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₈N₂O₂S) by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key characteristic absorption bands would include N-H stretching for the sulfonamide amine, asymmetric and symmetric S=O stretching, and C=C/C=N stretching from the aromatic pyridine ring.

-

X-ray Crystallography: This is the gold standard for unambiguous 3D structure determination of crystalline solids.[9] It provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice, offering definitive proof of the molecular conformation.[10]

Caption: Workflow for the comprehensive structural analysis of the target compound.

Structure-Activity Relationships and Therapeutic Potential

The molecular structure of this compound makes it a versatile scaffold for targeting several classes of enzymes and receptors. The interplay between its three key components dictates its potential biological activity.

Mechanism of Action: The Sulfonamide Core

The sulfonamide moiety is a privileged pharmacophore with multiple established mechanisms of action.

-

Antibacterial Activity: As structural analogues of PABA, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][11] By blocking the synthesis of dihydrofolic acid, they halt bacterial growth and replication.[1] This bacteriostatic effect has been the foundation of sulfa drugs for decades.[5]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. synchem.de [synchem.de]

- 7. benchchem.com [benchchem.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

A Guide to the Biological Activity of Pyridine-Sulfonamide Derivatives: From Mechanism to Method

Introduction: The Strategic Union of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridine ring, a bioisostere of benzene found in numerous natural products and FDA-approved drugs, offers a versatile scaffold with favorable physicochemical properties, including improved water solubility.[1][2] The sulfonamide moiety (-SO₂NH₂) is a classic functional group, renowned for its role in antibacterial agents and its potent ability to act as a zinc-binding group, a key feature for inhibiting metalloenzymes.[3][4] The hybridization of these two entities into pyridine-sulfonamide derivatives has yielded a class of molecules with a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a range of human diseases.[5][6]

This guide provides an in-depth exploration of the significant biological activities of pyridine-sulfonamide derivatives. We will delve into their primary mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a framework for understanding their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Core Biological Activities & Underlying Mechanisms

The therapeutic potential of pyridine-sulfonamide derivatives stems from their ability to interact with multiple biological targets. Their activity is most pronounced in the fields of oncology and microbiology.

Anticancer Activity: A Multi-Pronged Assault

Pyridine-sulfonamide derivatives exhibit potent anticancer effects through several distinct and sometimes overlapping mechanisms.[7] This multi-targeting capability is a significant advantage in oncology, where tumor heterogeneity and resistance mechanisms often limit the efficacy of single-target agents.

The most extensively studied mechanism is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for regulating pH.[8][9]

-

The Rationale: Many solid tumors exhibit a hypoxic microenvironment, leading to a metabolic shift towards glycolysis and the overproduction of lactic acid. To survive this acidic stress, cancer cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII, which export protons to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[7][10] This acidic pHe promotes tumor invasion, metastasis, and resistance to chemotherapy.

-

The Interaction: The sulfonamide group is the key to this inhibitory action. In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle.[8] Pyridine-sulfonamide derivatives have been developed that show high potency and selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, a critical feature for minimizing off-target side effects.[8][10]

Caption: Inhibition of CA IX by Pyridine-Sulfonamides.

Several pyridine-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12]

-

The Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.

-

The Interaction: These derivatives often act as colchicine-site inhibitors, binding to the β-tubulin subunit at the interface between α- and β-tubulin heterodimers.[11] This binding prevents the polymerization of tubulin into microtubules, leading to spindle collapse and mitotic arrest. This mechanism is particularly attractive as colchicine-site inhibitors are often less susceptible to multidrug resistance mediated by P-glycoprotein efflux pumps.[11]

The pyridine scaffold is a common feature in many kinase inhibitors. By incorporating a sulfonamide moiety, researchers have developed potent inhibitors of key signaling kinases involved in cancer progression.

-

VEGFR-2 Inhibition: Some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]

-

PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Pyridine-sulfonamide hybrids have been designed as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of this pathway compared to inhibiting a single kinase.[5][14]

Antimicrobial Activity

The sulfonamide lineage began with the discovery of antibacterial "sulfa drugs." Pyridine-sulfonamide derivatives continue this legacy, demonstrating significant activity against a range of bacterial and fungal pathogens.[1][15]

-

The Rationale: The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. While this remains a plausible mechanism, the structural diversity of modern pyridine-sulfonamide derivatives suggests that other mechanisms may also be at play.[4]

-

Broad-Spectrum Potential: Studies have shown these compounds to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Some derivatives also exhibit antifungal activity against strains like Candida albicans.[16] The emergence of derivatives active against drug-resistant bacterial strains highlights their potential to address the pressing global challenge of antimicrobial resistance.[3][18][19]

Experimental Evaluation: Validated Protocols

The translation of theoretical mechanisms into tangible data requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where the inclusion of appropriate controls ensures the integrity of the results.

Protocol 1: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), a key metric of cytotoxic potency.[20] The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]

-

Cell Seeding & Culture:

-

Rationale: To ensure logarithmic growth and uniform cell numbers for treatment.

-

Action: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Rationale: To expose cells to a range of concentrations to generate a dose-response curve.

-

Action: Prepare a 2X stock solution series of the pyridine-sulfonamide derivative in culture medium from a primary stock in DMSO. Add 100 µL of each 2X concentration to the appropriate wells to achieve the final desired concentrations.

-

Controls (Critical for Validation):

-

Untreated Control: Wells with cells treated with medium only (represents 100% viability).

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to ensure the solvent is not cytotoxic.[20]

-

Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin) to validate assay performance.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

-

Incubation:

-

Rationale: To allow the compound to exert its cytotoxic or cytostatic effects.

-

Action: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition & Formazan Formation:

-

Rationale: To allow viable cells to metabolize the MTT reagent.

-

Action: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[20]

-

-

Formazan Solubilization & Absorbance Reading:

-

Rationale: To dissolve the insoluble crystals for spectrophotometric quantification.

-

Action: Carefully aspirate the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes. Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Rationale: To calculate cell viability and determine the IC₅₀ value.

-

Action:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

-

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of CA esterase activity, a reliable and high-throughput-compatible proxy for its physiological CO₂ hydratase activity.[22][23] The assay monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[22]

-

Enzyme Stock: Reconstitute human carbonic anhydrase (e.g., hCA II or hCA IX) in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.

-

Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20-50 units/mL) in cold Assay Buffer.[22]

-

Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile. Prepare this fresh daily.[22]

-

Inhibitor Solutions: Prepare serial dilutions of the pyridine-sulfonamide derivatives and a positive control inhibitor (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO).

-

-

Assay Plate Setup (96-well plate):

-

Rationale: A structured plate layout with all necessary controls is essential for accurate data interpretation.

-

Action (in triplicate):

-

-

Enzyme-Inhibitor Pre-incubation:

-

Rationale: To allow the inhibitor to bind to the enzyme before the substrate is introduced.

-

Action: Add 20 µL of the CA Working Solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes.[22]

-

-

Reaction Initiation and Measurement:

-

Rationale: To start the enzymatic reaction and monitor product formation in real-time.

-

Action: Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells.[22] Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Rationale: To determine the rate of reaction and calculate the extent of inhibition.

-

Action:

-

For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δt).

-

Calculate the percentage of inhibition for each compound concentration using the formula: (% Inhibition) = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100.

-

Plot % Inhibition vs. the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. It is considered a gold standard for quantitative susceptibility testing.[24]

-

Compound & Inoculum Preparation:

-

Action (Compound): Prepare a 2X serial dilution of the pyridine-sulfonamide derivative in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Action (Inoculum): Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[25]

-

-

Inoculation & Controls:

-

Action: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, for a final volume of 100 µL.

-

Controls (Critical for Validation):

-

Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only MHB (no bacteria or compound).

-

Positive Control: Wells containing a known antibiotic (e.g., Gentamicin) to validate the susceptibility of the bacterial strain.[16]

-

-

-

Incubation:

-

Action: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Action: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.[26]

-

Data Summary: Illustrative Inhibition Profiles

To facilitate comparison and analysis, quantitative data should be summarized in a clear, tabular format.

Table 1: Illustrative Anticancer Activity of Pyridine-Sulfonamide Derivatives

| Compound ID | Target | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Derivative 23 | COX-2 | MCF-7 (Breast) | Antiproliferative | 1.8 | [27] |

| Derivative 23 | COX-2 | HepG2 (Liver) | Antiproliferative | 1.2 | [27] |

| PCA Derivative 3 | Tubulin | A549 (Lung) | Cytotoxicity | ~1.2-9.1 | [11] |

| PCA Derivative 5 | Tubulin | PC-3 (Prostate) | Cytotoxicity | ~1.2-9.1 | [11] |

| Compound VIIb | VEGFR-2 | Renal UO-31 | Enzyme Inhibition | 3.6 | [13] |

| Compound 19 | CA IX | - | Enzyme Inhibition | Kᵢ = 19.5-48.6 nM |[10] |

Table 2: Illustrative Antimicrobial Activity of Pyridine-Sulfonamide Derivatives

| Compound ID | Bacterial Strain | Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 2 | P. aeruginosa | Not specified | 125-500 | [17] |

| Compound 5 | E. coli | Not specified | 125-500 | [17] |

| Compound 8b | K. pneumoniae | Agar Diffusion | Higher than Gentamicin | [16] |

| Compound 9a | S. aureus | Agar Diffusion | Higher than Ampicillin |[16] |

Conclusion and Future Perspectives

The pyridine-sulfonamide scaffold represents a highly successful example of molecular hybridization in drug discovery. Its derivatives have demonstrated a remarkable ability to modulate diverse and therapeutically relevant biological targets, leading to potent anticancer and antimicrobial activities. The true strength of this scaffold lies in its versatility; subtle structural modifications can redirect its biological activity, allowing for fine-tuning of potency and selectivity.

Future research should focus on expanding the therapeutic applications of these compounds, exploring their potential as antiviral, anti-inflammatory, or neuroprotective agents.[3] A deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for translating the most promising in vitro candidates into preclinical and clinical development. The continued application of rational design, guided by robust biological evaluation as outlined in this guide, will undoubtedly unlock the full therapeutic potential of this privileged chemical class.

References

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Integra Biosciences. [Link]

-

Antibiotic sensitivity testing. Wikipedia. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

-

PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. [Link]

-

Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Publications. [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. [Link]

-

(PDF) A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. ResearchGate. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. ResearchGate. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]

-

Synthesis and antitumor evaluation of some new N4 substituted sulfa pyridine derivatives with studying the synergistic effect of γ-irradiation. INIS-IAEA. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

-

Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

-

Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). ResearchGate. [Link]

-

Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. PubMed. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 25. integra-biosciences.com [integra-biosciences.com]

- 26. apec.org [apec.org]

- 27. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 6-Methylpyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various therapeutic agents. Understanding its solubility in a range of solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a detailed framework for researchers to conduct such measurements. It outlines the fundamental principles of solubility, presents established experimental protocols, and discusses the critical factors influencing the solubility of sulfonamide-containing compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a clinical candidate. For this compound, a molecule combining a pyridine ring with a sulfonamide group, solubility characteristics will dictate key aspects of its development:

-

Synthesis and Purification: The choice of solvents for reaction and crystallization is directly dependent on the solubility of the compound and any impurities.

-

Formulation Development: Poor aqueous solubility is a major hurdle in the development of oral dosage forms, impacting dissolution rate and bioavailability. Newer drug compounds often exhibit low aqueous solubility, making early characterization essential.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intrinsically linked to its ability to dissolve in physiological fluids.

Sulfonamide drugs, as a class, have a long history in medicine, and their solubility has been a subject of extensive study.[1] The solubility of these compounds can be influenced by factors such as their crystalline form and pKa.[1] For instance, some older sulfonamides have low solubility and can crystallize in the kidneys, necessitating co-administration with copious amounts of water.[1] Modern analogs often have a lower pKa to enhance their solubility in a physiological pH range.[1]

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of sulfonamides, including this compound, can be understood through established thermodynamic principles and solubility models. The "like dissolves like" principle provides a qualitative starting point, suggesting that the compound's polarity will govern its solubility in various solvents.

The Hildebrand solubility parameter (δ) offers a more quantitative approach to predict solubility. This model relates the solubility of a solute to the cohesive energy densities of both the solute and the solvent. While more complex for polar and hydrogen-bonding systems, the extended Hildebrand solubility approach has been successfully used to estimate the solubility of sulfonamides in binary and ternary solvent systems.[2] For example, the solubility of sulfisomidine in a dioxane-water mixture shows a bell-shaped curve, with a maximum solubility that can be attributed to specific solute-solvent interactions.[2]

Quantitative Solubility Data: A Call for Investigation

A thorough review of the scientific literature reveals a scarcity of specific, quantitative solubility data for this compound. While data exists for other sulfonamides and pyridine derivatives, direct extrapolation is not always accurate due to the unique influence of the 6-methyl group on the pyridine ring.[3][4][5]

Therefore, this guide emphasizes the importance of experimental determination of this data. The following sections provide detailed protocols for researchers to generate reliable and reproducible solubility measurements.

Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust and well-controlled experimental methods. The choice of method often depends on the properties of the compound, the solvent, and the desired throughput.

The Gold Standard: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[6]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, 1-octanol, hexane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Appropriate analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample using a syringe filter to remove any undissolved microparticles.[4] The filter should be pre-saturated with the solution to avoid loss of the compound due to adsorption.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.[7][8]

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is critical for reproducibility.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

High-Throughput Solubility Screening

For early-stage drug discovery, higher throughput methods are often employed to screen the solubility of multiple compounds or a single compound in numerous solvent systems. A common approach utilizes 96-well filter plates.[9]

Objective: To rapidly estimate the aqueous solubility of this compound.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.

-

Sample Preparation: Add a small aliquot of the stock solution to a larger volume of aqueous buffer in each well of a 96-well plate.

-

Incubation: Seal the plate and shake for a defined period (e.g., 2-4 hours) to allow for dissolution.

-

Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a collection plate.

-